molecular formula C20H20ClN3O2 B13735925 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide CAS No. 15166-17-3

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide

Cat. No.: B13735925
CAS No.: 15166-17-3
M. Wt: 369.8 g/mol
InChI Key: FNQVEEGAVUPKDF-UHFFFAOYSA-N
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Description

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a pyrazole ring, and a benzamide moiety

Preparation Methods

The synthesis of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Introduction of the chloro group: Chlorination of the aromatic ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the benzamide moiety: This step involves the reaction of the pyrazole derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide can be compared with other similar compounds, such as:

    4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylbenzamide: This compound differs by the presence of a methyl group instead of an ethyl group.

    4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-propylbenzamide: This compound has a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

15166-17-3

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide

InChI

InChI=1S/C20H20ClN3O2/c1-4-23(19(25)15-10-12-16(21)13-11-15)18-14(2)22(3)24(20(18)26)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3

InChI Key

FNQVEEGAVUPKDF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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